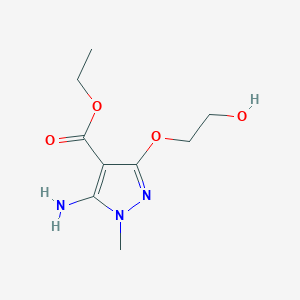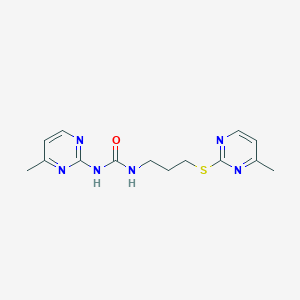
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl, also known as MBPA, is an organic compound with a molecular formula of C10H10BrNO2•HCl. It is a white crystalline solid with a melting point of around 180°C. MBPA has a wide range of applications in the fields of synthetic chemistry, biochemistry, and pharmacology. It is used as a building block in organic synthesis, as a reagent for the synthesis of other compounds, and as a tool for elucidating biochemical pathways.
Wirkmechanismus
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl acts as an inhibitor of certain enzymes and proteins. It binds to the active site of the enzyme or protein, blocking the binding of the substrate molecule and preventing the reaction from occurring. This inhibition can be used to study the structure and function of the enzyme or protein, as well as to identify potential drug targets.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been used to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol, as well as to inhibit the activity of proteins involved in cell signaling pathways. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used to synthesize a variety of compounds. In addition, this compound can be used to study the structure and function of enzymes and proteins, as well as to identify potential drug targets. However, this compound also has some limitations. It can be toxic in high concentrations, and its effects on enzymes and proteins may not be applicable to humans.
Zukünftige Richtungen
There are several potential future directions for research involving Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl. One potential direction is to further investigate its effects on enzymes and proteins involved in metabolic pathways. Another potential direction is to study its effects on cell signaling pathways, as well as its potential anti-inflammatory and anti-cancer effects. In addition, this compound could be used to synthesize a variety of compounds, including drugs, dyes, and polymers. Finally, this compound could be used to study the structure and function of enzymes and proteins, as well as to identify potential drug targets.
Synthesemethoden
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl can be synthesized from benzaldehyde and p-bromoaniline in a two-step reaction. In the first step, the benzaldehyde and p-bromoaniline are reacted in the presence of sodium hydroxide, forming p-bromobenzaldehyde and sodium bromide. In the second step, the p-bromobenzaldehyde is reacted with ammonium chloride, producing this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl is widely used in scientific research due to its versatile properties. It is used as a reagent in organic synthesis and as a tool to study biochemical pathways. This compound can be used to synthesize a variety of compounds, including drugs, dyes, and polymers. In addition, this compound has been used to study the structure and function of enzymes and other proteins.
Eigenschaften
IUPAC Name |
methyl (2R)-2-amino-2-(4-bromophenyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBFDIDFULVKDP-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2391850.png)




![4-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2391856.png)
![2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2391857.png)



![2-(2,4-dichlorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2391865.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2391866.png)